2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is a complex organic compound with the molecular formula C21H25NO3·HBr It is known for its unique structure, which includes a morpholino group, an ethoxy group, and two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the protected keto group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized ketones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s morpholino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Known for its use in the preparation of isomeric pyranones.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its morpholino and ethoxy groups, in particular, offer unique interactions not seen in simpler compounds like 1,3-diphenyl-2-propanone.
Properties
CAS No. |
85603-39-0 |
---|---|
Molecular Formula |
C21H26BrNO3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-ethoxy-3-morpholin-4-yl-1,1-diphenylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO3.BrH/c1-2-25-21(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20(23)17-22-13-15-24-16-14-22;/h3-12H,2,13-17H2,1H3;1H |
InChI Key |
TWEPSDYRJHVSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCOCC3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.